Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate
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Overview
Description
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is an organic compound with a complex structure that includes a bromine atom, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate typically involves the following steps:
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Nitration: : The starting material, 2-bromophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the bromine atom. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
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Esterification: : The nitrated product is then reacted with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. This step involves the formation of an ester bond between the phenolic hydroxyl group and the ethyl 2-bromopropanoate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
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Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
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Hydrolysis: : The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products
Nucleophilic Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Medicinal Chemistry: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Materials Science: : It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also influence the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate can be compared with other similar compounds such as:
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Ethyl 2-(2-nitrophenoxy)propanoate:
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Ethyl 2-(2-bromo-4-nitrophenoxy)propanoate: : The position of the nitro group is different, leading to variations in chemical behavior and biological activity.
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Ethyl 2-(2-bromo-6-chlorophenoxy)propanoate: : Contains a chlorine atom instead of a nitro group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C11H12BrNO5 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-6-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-8(12)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |
InChI Key |
IWBANYFOLKERJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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